![molecular formula C17H24N4O4 B2953513 N'-(3-acetamidophenyl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]ethanediamide CAS No. 1798016-12-2](/img/structure/B2953513.png)
N'-(3-acetamidophenyl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-(3-acetamidophenyl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]ethanediamide” is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes an acetamidophenyl group, a hydroxypiperidinyl group, and an ethanediamide linkage, which suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(3-acetamidophenyl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]ethanediamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the acetamidophenyl intermediate: This step may involve the acetylation of aniline to form N-acetylaniline.
Introduction of the hydroxypiperidinyl group: This could be achieved through a nucleophilic substitution reaction where a piperidine derivative is reacted with an appropriate electrophile.
Coupling of intermediates: The final step may involve coupling the acetamidophenyl intermediate with the hydroxypiperidinyl intermediate using a coupling reagent such as carbodiimide to form the ethanediamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N’-(3-acetamidophenyl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]ethanediamide” may undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring could be oxidized to form a ketone.
Reduction: The amide groups could be reduced to amines under appropriate conditions.
Substitution: The aromatic ring may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as halogens or nitrating agents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
“N’-(3-acetamidophenyl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]ethanediamide” may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of “N’-(3-acetamidophenyl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]ethanediamide” would depend on its specific biological target. Potential mechanisms could include:
Binding to enzymes: Inhibition or activation of enzymatic activity.
Interaction with receptors: Modulation of receptor signaling pathways.
Interference with cellular processes: Affecting cell division, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Similar structure with a hydroxyl group on the aromatic ring.
N-(2-hydroxyethyl)piperidine: Similar structure with a hydroxyl group on the piperidine ring.
N,N’-ethylenebis(acetamide): Similar structure with an ethanediamide linkage.
Uniqueness
“N’-(3-acetamidophenyl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]ethanediamide” is unique due to the combination of its functional groups, which may confer specific biological activity and chemical reactivity not found in similar compounds.
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-12(22)19-13-3-2-4-14(11-13)20-17(25)16(24)18-7-10-21-8-5-15(23)6-9-21/h2-4,11,15,23H,5-10H2,1H3,(H,18,24)(H,19,22)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIOWDPDRHPKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2953433.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2953435.png)
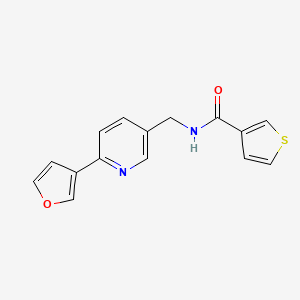
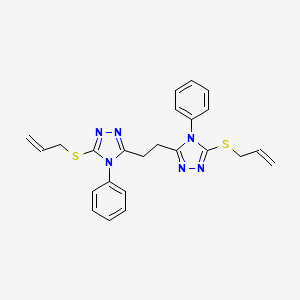
![N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B2953439.png)
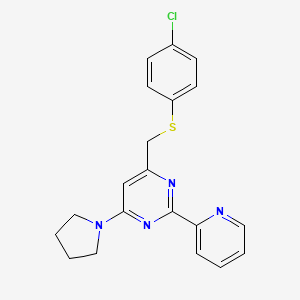
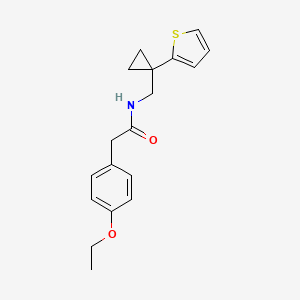
![2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2953447.png)
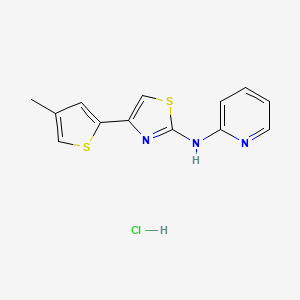

![1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2953451.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2953452.png)

